Hiptagin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hiptagin is a natural product found in Securigera varia and Corynocarpus laevigatus with data available.

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis

Isolation from Plants

Hiptagin has been isolated from foliage and roots of Lotus pedunculatus. The structural assignments for this compound were based on 400 MHz 1 H NMR analysis (Gnanasunderam & Sutherland, 1986).

Identification in Different Species

It has also been identified in other plants, like Heteropteris angustifolia, where it was found as the major nitro constituent (Stermitz et al., 1975).

Application in Disease Modeling and Drug Testing

- Use in Cardiac Disease Modeling: Human-induced pluripotent stem cells (hiPSCs) derived cardiomyocytes have been utilized for modeling various genetic-based cardiac diseases. This application of hiPSCs has enabled the testing of experimental drugs, offering a pathway for therapeutic interventions in cardiac disease (Zanella, Lyon, & Sheikh, 2014).

Role in Neurological Research

Synaptic Function Research

Studies on synaptotagmin I, a protein related to neurotransmitter release, have provided insights into the mechanisms of synaptic transmission. Research has demonstrated the importance of synaptotagmin I in facilitating Ca2+ triggering of synchronous neurotransmitter release in hippocampal neurons (Geppert et al., 1994).

Seizure Response Analysis

Research on a novel synaptotagmin gene, syt X, has explored its rapid induction in response to seizure activity, indicating a potential role in synaptic structure and function modulation following seizures (Babity et al., 1997).

Contributions to Biomedical and Pharmaceutical Research

Advancements in Stem Cell Research

The development and use of hiPSCs have been pivotal in the field of regenerative medicine and drug discovery, especially when combined with gene-editing technology. hiPSCs have enabled the study of pathogenesis, drug screening platforms, and the development of novel therapeutic targets and approaches (Pratumkaew, Issaragrisil, & Luanpitpong, 2021).

Protein Tagging and Imaging

The SunTag, a protein scaffold, has been developed for multimerizing proteins on a target protein scaffold. This has applications in long-term imaging of single protein molecules in living cells and for creating potent synthetic transcription factors (Tanenbaum et al., 2014).

Neurotoxicological Risk Assessment

The potential of hiPSC technology in personalized toxicological risk assessment has been explored. This approach can predict individual susceptibility to specific environmental agents, offering insights into disease mechanisms and therapeutic interventions (Kumar, Aboud, & Bowman, 2012).

Protein Trafficking in Neurons

HIP14, a neuronal palmitoyl transferase, has been shown to be involved in the palmitoylation and trafficking of multiple neuronal proteins. This research enhances understanding of protein function and trafficking in neuronal processes (Huang et al., 2004).

Correlative Light-Electron Microscopy

FerriTag, a genetically-encoded tag for CLEM, enables precise visualization of proteins in cells. It has been used to detail the distribution of proteins like HIP1R in clathrin-coated pits, providing insights into protein location relative to subcellular structures (Clarke & Royle, 2016).

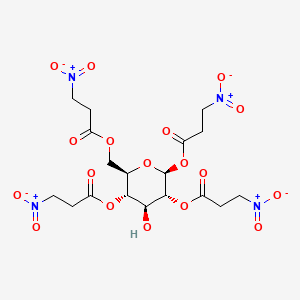

Propiedades

Número CAS |

19896-10-7 |

|---|---|

Fórmula molecular |

C18H24N4O18 |

Peso molecular |

584.4 |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1 |

Clave InChI |

LJVCXBYIAUSOIN-PRNPZUBZSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

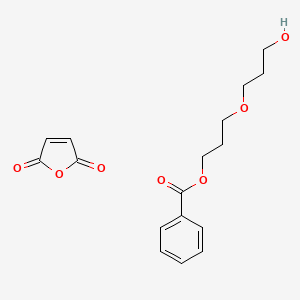

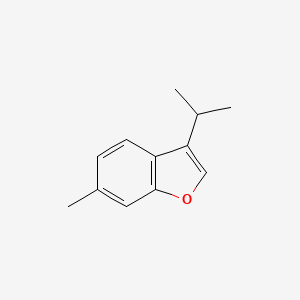

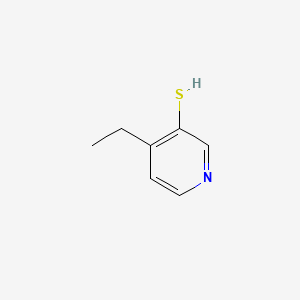

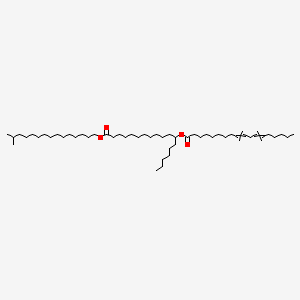

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d]thiazol-2-ylthio)propan-1-amine](/img/structure/B561078.png)

![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

![1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one](/img/structure/B561098.png)